

3-(3,5-Difluorophenyl)oxetane structure and molecular weight

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Compound of Interest

Compound Name: 3-(3,5-Difluorophenyl)oxetane

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An In-Depth Technical Guide to **3-(3,5-Difluorophenyl)oxetane**: Structure, Properties, and Significance in Medicinal Chemistry

Abstract

The strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of modern medicinal chemistry. These motifs can profoundly influence a molecule's physicochemical and pharmacological properties. This guide provides a detailed technical overview of **3-(3,5-Difluorophenyl)oxetane**, a heterocyclic building block that combines the unique attributes of both the oxetane ring and a difluorinated phenyl moiety. We will explore its core molecular structure, physicochemical properties, and the underlying scientific rationale for its application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of novel therapeutics.

Core Molecular Profile

3-(3,5-Difluorophenyl)oxetane is a synthetic organic compound featuring a four-membered oxetane ring linked at the 3-position to a 3,5-difluorinated phenyl group. This unique combination imparts a specific set of properties that are highly desirable in the design of bioactive molecules.

Chemical Structure and Key Identifiers

The fundamental structural and identifying information for **3-(3,5-Difluorophenyl)oxetane** is summarized below. The molecular formula is C₉H₈F₂O.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
IUPAC Name	3-(3,5-Difluorophenyl)oxetane	N/A
CAS Number	1395282-61-7	[1] [2] [3]
Molecular Formula	C ₉ H ₈ F ₂ O	[1] [2]
Molecular Weight	170.16 g/mol	[1] [2]
SMILES	<chem>C1=C(C=C(C=C1F)F)C2COC2</chem>	[1]
MDL Number	MFCD22690468	[2]

Structural Visualization

The two-dimensional structure of **3-(3,5-Difluorophenyl)oxetane** highlights the key functional groups: the strained oxetane ether and the electronically modified aromatic ring.

2D Structure of 3-(3,5-Difluorophenyl)oxetane

Physicochemical Properties and Their Significance in Drug Design

The true value of a building block lies in how its structure translates to function. The oxetane and difluorophenyl motifs synergistically enhance the drug-like properties of molecules into which they are incorporated.

The compact, polar, and sp³-rich nature of the oxetane ring makes it a highly attractive scaffold.[\[4\]](#) It is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[\[4\]](#)[\[5\]](#)[\[6\]](#) This substitution can lead to significant improvements in key drug properties:

- **Aqueous Solubility:** The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, which often improves a compound's solubility compared to a non-polar carbocyclic analogue.[\[7\]](#)

- **Metabolic Stability:** The oxetane ring is more metabolically stable than many other functional groups.^[5] Its incorporation can block sites of metabolism, increasing the half-life of a drug candidate.
- **Lipophilicity (LogP):** While adding carbon atoms generally increases lipophilicity, the polar nature of the oxetane can temper this effect, providing a tool for fine-tuning a molecule's LogP into the optimal range for cell permeability and low off-target toxicity.^[5] The calculated LogP for this molecule is approximately 2.08.^[1]

The introduction of fluorine, particularly in a 1,3-difluoro pattern on a phenyl ring, is a well-established strategy in medicinal chemistry.^{[8][9]} This modification primarily influences the electronic properties of the aromatic ring, which can enhance binding affinity to target proteins by altering pKa or participating in favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby reducing metabolic liabilities.^[10]

Strategic Application in Drug Discovery

The combination of these two motifs in a single building block provides a powerful tool for lead optimization. The workflow below illustrates how such a building block is typically employed in a drug discovery campaign.

Role of Advanced Building Blocks in Lead Optimization

Synthesis and Handling Considerations

General Synthetic Approach

The synthesis of 3-substituted oxetanes is most commonly achieved via an intramolecular Williamson etherification.^[11] This process typically involves a 1,3-diol precursor derived from the corresponding aryl starting material.

Conceptual Protocol:

- **Starting Material:** Begin with a precursor containing the 3,5-difluorophenyl group, such as 3,5-difluorobenzaldehyde.

- Carbon Chain Extension: Employ standard organic reactions (e.g., Grignard reaction, Wittig reaction) to build out the three-carbon backbone required for the oxetane ring, resulting in a substituted 1,3-diol.
- Selective Functionalization: One of the hydroxyl groups is converted into a good leaving group (e.g., tosylate, mesylate, or halide). This step must be selective to ensure the correct cyclization pathway.
- Intramolecular Cyclization: Treatment with a strong, non-nucleophilic base (e.g., sodium hydride) induces the remaining alcohol to displace the leaving group, forming the strained four-membered oxetane ring.^[6]

This robust methodology allows for the generation of a wide variety of 3-aryl oxetanes for screening and incorporation into drug candidates.

Stability and Handling

Despite its ring strain, the oxetane core is remarkably stable under many common reaction conditions, including those involving basic hydrolysis and certain reductions.^[12] However, it is susceptible to ring-opening under strongly acidic conditions or in the presence of potent Lewis acids.^[13] Therefore, synthetic steps following its installation should be planned accordingly. For long-term storage, the compound should be kept in a dry, refrigerated environment (2-8°C) to ensure its integrity.^{[1][2]}

Conclusion

3-(3,5-Difluorophenyl)oxetane is more than a simple chemical; it is a carefully designed tool for medicinal chemists. It provides a validated and efficient means to introduce two highly favorable motifs—a metabolically robust, solubility-enhancing oxetane and an electronically tuned, stable difluorophenyl group. Its use can help overcome common challenges in drug development, such as poor pharmacokinetic profiles and metabolic instability. As the demand for novel therapeutics with superior properties continues to grow, the strategic application of such advanced building blocks will be indispensable in the exploration of new chemical space and the successful development of next-generation medicines.

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